molecular formula C10H13N3O3 B1446928 (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester CAS No. 1414958-85-2

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B1446928
CAS No.: 1414958-85-2
M. Wt: 223.23 g/mol
InChI Key: JMQBREKXJCCMGL-UHFFFAOYSA-N
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Description

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of a formyl group at the 3-position and a carbamic acid tert-butyl ester group at the 4-position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyridazine derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

    Esterification: The carbamic acid tert-butyl ester group can be introduced through the reaction of the pyridazine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: (3-Carboxy-pyridazin-4-yl)-carbamic acid tert-butyl ester.

    Reduction: (3-Hydroxymethyl-pyridazin-4-yl)-carbamic acid tert-butyl ester.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The formyl group and the carbamic acid ester group can participate in hydrogen bonding and other interactions with the target, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-Formyl-pyridazin-4-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    (3-Formyl-pyridazin-4-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

    (3-Formyl-pyridazin-4-yl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester group.

Uniqueness

The uniqueness of (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester lies in its specific ester group, which can influence its chemical reactivity, solubility, and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its stability under various conditions.

Properties

IUPAC Name

tert-butyl N-(3-formylpyridazin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)12-7-4-5-11-13-8(7)6-14/h4-6H,1-3H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQBREKXJCCMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163275
Record name Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-85-2
Record name Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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